

inter-laboratory comparison of α -(Benzoylamino)benzeneacetamide-d10 analysis

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Compound of Interest

Compound Name: α -(Benzoylamino)benzeneacetamide-d10

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An Inter-laboratory comparison was conducted to evaluate the analytical performance of various laboratories in the quantification of α -(Benzoylamino)benzeneacetamide-d10. This guide provides a comprehensive summary of the study, including the experimental protocols used, a comparison of the results, and a standardized workflow for the analysis. The objective of this comparison is to establish a baseline for analytical proficiency and to provide researchers and drug development professionals with data to support the selection of qualified analytical service providers.

Experimental Protocols

The following methodologies were provided to all participating laboratories to ensure consistency in the analytical approach.

1. Sample Preparation

A standardized stock solution of α -(Benzoylamino)benzeneacetamide-d10 was prepared and distributed to each participating laboratory. Each laboratory was instructed to prepare a series of calibration standards and quality control (QC) samples by spiking the provided solution into a human plasma matrix.

- Materials:

- α -(Benzoylamino)benzeneacetamide-d10 certified reference material
- Human plasma (screened and certified analyte-free)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (deionized)
- Procedure:
 - Stock Solution Preparation: A primary stock solution of 1 mg/mL of α -(Benzoylamino)benzeneacetamide-d10 was prepared in acetonitrile.
 - Calibration Standards and QC Samples: Working solutions were prepared by serial dilution of the primary stock solution. These were then spiked into human plasma to create calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL, and QC samples at low, medium, and high concentrations (15, 75, and 750 ng/mL).
 - Protein Precipitation: To 100 μ L of each plasma sample, 300 μ L of acetonitrile containing the internal standard (IS), α -(Benzoylamino)benzeneacetamide, was added to precipitate proteins.
 - Centrifugation: The samples were vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes at 4°C.
 - Supernatant Collection: The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitution: The residue was reconstituted in 100 μ L of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was the required analytical technique for this comparison, as it offers high sensitivity and selectivity for quantifying molecules in complex biological matrices.[1]

- Instrumentation:
 - Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
 - Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
- Chromatographic Conditions:
 - Column: Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μ L
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - α -(Benzoylamino)benzeneacetamide-d10: Precursor ion > Product ion (specific m/z values to be determined by each lab)
 - Internal Standard (α -(Benzoylamino)benzeneacetamide): Precursor ion > Product ion (specific m/z values to be determined by each lab)
 - Key Parameters: Optimized by individual laboratories for maximum signal intensity.

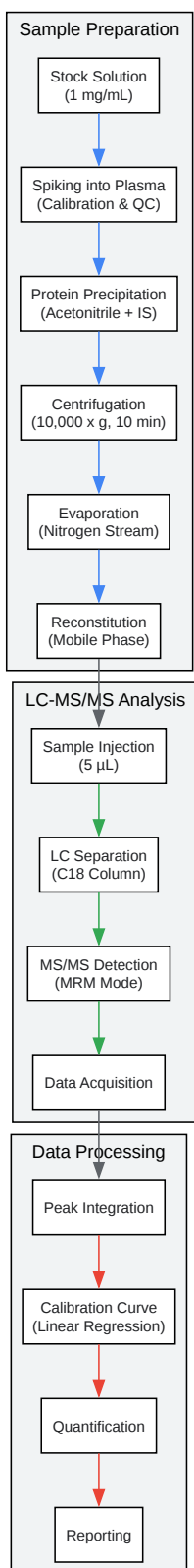
Data Presentation: Inter-laboratory Comparison Results

The following table summarizes the quantitative results from the five participating laboratories. The data presented includes the mean measured concentration for the high QC sample (750 ng/mL), the standard deviation of the measurements, and the calculated accuracy.

Laboratory ID	Mean Measured Concentration (ng/mL)	Standard Deviation (ng/mL)	Accuracy (%)
Lab-001	742.5	15.2	99.0
Lab-002	765.0	22.1	102.0
Lab-003	720.0	18.5	96.0
Lab-004	755.3	12.8	100.7
Lab-005	735.8	25.6	98.1

Mandatory Visualization

The following diagram illustrates the standardized experimental workflow for the analysis of α -(Benzoylamino)benzeneacetamide-d10.



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Caption: Experimental workflow for α -(Benzoylamino)benzeneacetamide-d10 analysis.

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References

- 1. alpha-(Benzoylamino)benzeneacetamide-d10 [benchchem.com]
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